molecular formula C13H14ClN B1652878 Benzyl-3-methylpyridinium chloride CAS No. 16214-99-6

Benzyl-3-methylpyridinium chloride

Cat. No.: B1652878
CAS No.: 16214-99-6
M. Wt: 219.71 g/mol
InChI Key: ZTRFNCRMTSVCAY-UHFFFAOYSA-M
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Description

Benzyl-3-methylpyridinium chloride is a pyridinium-based ionic compound characterized by a benzyl group attached to the nitrogen atom of the pyridinium ring and a methyl group at the 3-position. Such quaternary ammonium salts are often utilized in organic synthesis, catalysis, and as ionic liquids due to their tunable physicochemical properties . However, the provided evidence lacks direct structural or property data for this specific compound, necessitating inferences from related derivatives.

Properties

CAS No.

16214-99-6

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

1-benzyl-3-methylpyridin-1-ium;chloride

InChI

InChI=1S/C13H14N.ClH/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

ZTRFNCRMTSVCAY-UHFFFAOYSA-M

SMILES

CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-]

Canonical SMILES

CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-]

Other CAS No.

16214-99-6

Origin of Product

United States

Comparison with Similar Compounds

3-(Aminocarbonyl)-1-benzylpyridinium Chloride

  • Structure: Features a benzyl group at the 1-position and an aminocarbonyl (-CONH₂) group at the 3-position of the pyridinium ring .
  • Molecular Formula : C₁₃H₁₃ClN₂O (inferred from IUPAC name).
  • Key Differences: The aminocarbonyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl group in Benzyl-3-methylpyridinium chloride. Reactivity: The electron-withdrawing -CONH₂ group may reduce the stability of the pyridinium ring under basic conditions compared to the electron-donating methyl group.

[3-(Benzoyl)-1-methylpiperidin-1-ium-3-yl] 2-Chlorobenzoate Chloride

  • Structure : A piperidinium derivative with benzoyl and 2-chlorobenzoate substituents .
  • Molecular Formula: C₂₀H₂₁Cl₂NO₃.
  • Molecular Weight : 394.292 g/mol.
  • Key Differences :
    • Ring Type : Piperidinium (6-membered) vs. pyridinium (aromatic 6-membered). The aromaticity of pyridinium salts confers greater thermal stability.
    • Substituents : The presence of a chlorobenzoate ester in this compound introduces steric hindrance and hydrolytic sensitivity, unlike the simpler methyl group in this compound.

Other Pyridinium Salts

  • General Trends :
    • Solubility : Benzyl-substituted pyridinium salts are typically less water-soluble than hydroxyl- or carboxyl-substituted derivatives due to hydrophobic benzyl groups .
    • Melting Points : Pyridinium chlorides with bulky substituents (e.g., benzyl) often exhibit higher melting points (>200°C) compared to aliphatic analogs, as seen in hygroscopic hydrochlorides (m.p. 254°C) from nitroaromatic derivatives .

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